![molecular formula C9H5N3OS B5491296 [1,2,5]thiadiazolo[3,4-h]quinolin-6-ol](/img/structure/B5491296.png)
[1,2,5]thiadiazolo[3,4-h]quinolin-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,2,5]thiadiazolo[3,4-h]quinolin-6-ol is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse pharmacological activities. This compound has been found to exhibit anticancer, antiviral, antimicrobial, anti-inflammatory, and antioxidant properties.
Mécanisme D'action
The exact mechanism of action of [1,2,5]thiadiazolo[3,4-h]quinolin-6-ol is not fully understood. However, studies have suggested that it exerts its pharmacological activities by inhibiting various enzymes and signaling pathways. For example, it has been found to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. It also inhibits the activity of protein kinase C, which is involved in various cellular processes such as cell proliferation and differentiation. Additionally, it has been found to inhibit the activation of nuclear factor-kappa B, which is a transcription factor that plays a key role in inflammation and immune response.
Biochemical and Physiological Effects:
[1,2,5]thiadiazolo[3,4-h]quinolin-6-ol has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that plays a key role in cancer therapy. It also inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest. Additionally, it has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. It also exhibits antioxidant effects by scavenging free radicals and reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of [1,2,5]thiadiazolo[3,4-h]quinolin-6-ol is its diverse pharmacological activities. It exhibits potent anticancer, antiviral, antimicrobial, anti-inflammatory, and antioxidant properties, which make it a promising candidate for drug development. However, one of the limitations of this compound is its low solubility in water, which can limit its bioavailability and efficacy. Additionally, its mechanism of action is not fully understood, which can make it difficult to optimize its pharmacological activities.
Orientations Futures
There are several future directions for the research on [1,2,5]thiadiazolo[3,4-h]quinolin-6-ol. One of the directions is to optimize its pharmacological activities by modifying its chemical structure. This can be achieved by synthesizing analogs of this compound and studying their pharmacological activities. Another direction is to investigate the molecular mechanism of its pharmacological activities. This can be achieved by studying its interaction with various enzymes and signaling pathways. Additionally, future research can focus on developing novel drug delivery systems for this compound to improve its bioavailability and efficacy.
Méthodes De Synthèse
[1,2,5]thiadiazolo[3,4-h]quinolin-6-ol can be synthesized using various methods. One of the most common methods involves the reaction of 2-aminobenzothiazole with 2-cyanoacetamide in the presence of a catalyst such as triethylamine. The resulting product is then treated with sulfuric acid to form the desired compound. Other methods include the reaction of 2-aminobenzothiazole with isothiocyanates or thiosemicarbazides.
Applications De Recherche Scientifique
[1,2,5]thiadiazolo[3,4-h]quinolin-6-ol has been extensively studied for its pharmacological activities. It has been found to exhibit potent anticancer activity against various types of cancer cells, including breast, lung, colon, and prostate cancer cells. Additionally, it has been found to possess antiviral activity against hepatitis C virus and herpes simplex virus. It also exhibits antimicrobial activity against bacteria and fungi. Furthermore, it has been found to possess anti-inflammatory and antioxidant properties.
Propriétés
IUPAC Name |
3H-[1,2,5]thiadiazolo[3,4-h]quinolin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3OS/c13-7-3-4-10-8-5(7)1-2-6-9(8)12-14-11-6/h1-4,11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOVRFNFCXBXKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CC=C3C2=NSN3)C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,2,5]-Thiadiazolo[3,4-H]quinolin-6-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(8-hydroxy-5-nitro-7-quinolinyl)-3-phenyl-2-propen-1-yl]propanamide](/img/structure/B5491213.png)
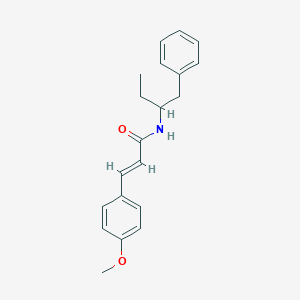
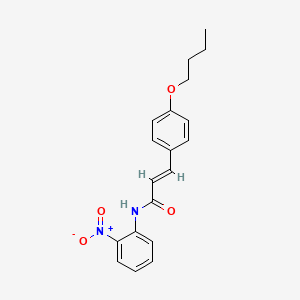
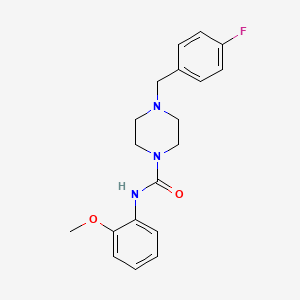
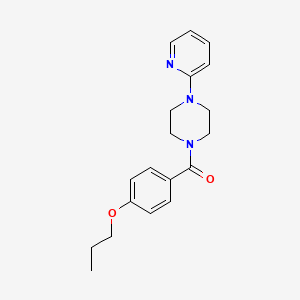
![N-[4-(4-pyridinylmethyl)phenyl]-1-adamantanecarboxamide](/img/structure/B5491240.png)
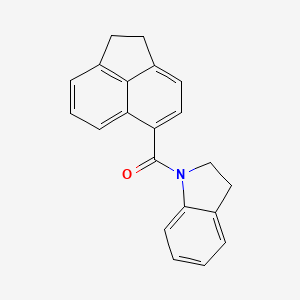
![N-allyl-N-methyl-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5491258.png)
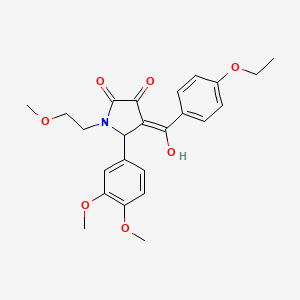
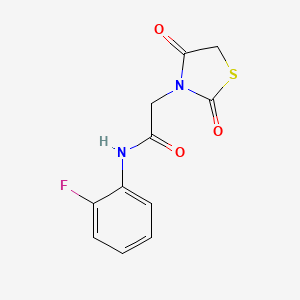
![5-{[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5491274.png)
![5-chloro-3-{[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5491282.png)
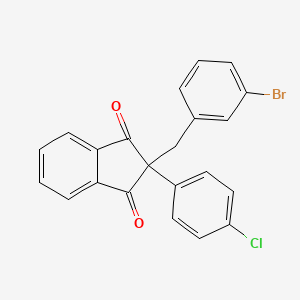
![1-(5-{[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]carbonyl}-1H-pyrazol-3-yl)ethanone](/img/structure/B5491326.png)